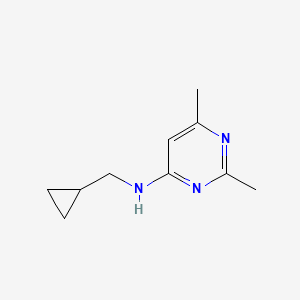

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . This could involve binding to the target, causing a conformational change, and altering the target’s activity. More research is needed to confirm this and to understand the specific interactions between N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine and its targets.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways The downstream effects of these interactions could include changes in cellular processes and functions

Pharmacokinetics

Similar compounds have been found to undergo various metabolic processes . The bioavailability of this compound would be influenced by these ADME properties. More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules . More research is needed to understand how these environmental factors influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

It is known that cyclopropane-containing compounds, like N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine, have unique structural and chemical properties . These properties make them attractive in the fields of synthetic and pharmaceutical chemistry, and chemical biology .

Cellular Effects

Related compounds have been shown to have various effects on cells .

Molecular Mechanism

Based on the studies of similar compounds, it can be hypothesized that it might involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation .

Temporal Effects in Laboratory Settings

The stability and degradation of similar compounds have been studied .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models .

Metabolic Pathways

Cyclopropane-containing compounds are known to be involved in diverse biosynthetic pathways .

Transport and Distribution

The transport and transformation of similar compounds have been studied .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylpyrimidin-4-amine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the amine group of the pyrimidine attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Oxidation: Formation of N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparación Con Compuestos Similares

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:

2,6-Dimethylpyrimidin-4-amine: Lacks the cyclopropylmethyl group, which may result in different chemical and biological properties.

N-(cyclopropylmethyl)-2,4-dimethylpyrimidin-6-amine: Similar structure but with different substitution pattern, leading to variations in reactivity and activity.

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-one: Oxidized form of the compound with potentially different applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a cyclopropylmethyl group and two methyl groups at the 2 and 6 positions. This unique structure contributes to its chemical reactivity and biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | C10H12N4 |

| Molecular Weight | Approximately 188.23 g/mol |

| Structural Characteristics | Pyrimidine ring with cyclopropylmethyl substituent |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions, modulating target activity and leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit effectiveness against various pathogens.

- Antiviral Effects : Preliminary studies indicate potential antiviral activity, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, similar to other pyrimidine derivatives that have shown selective inhibition of kinases .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies typically assess cell viability, proliferation rates, and apoptosis induction:

- Cell Viability Assays : Initial findings suggest that this compound can reduce cell viability in cancer cell lines at specific concentrations.

- Mechanistic Studies : Further investigations are required to clarify the pathways through which this compound exerts its effects on cellular processes.

Dosage Effects and Metabolic Pathways

While detailed dosage information is lacking, studies on related compounds suggest that dosage may significantly influence efficacy and safety profiles. Cyclopropane-containing compounds are known to undergo various metabolic transformations including hydrolysis and oxidation. Understanding these pathways will be critical for assessing the therapeutic window of this compound.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-5-10(13-8(2)12-7)11-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVKHDYVOHHHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.